molecular formula C17H19NO6 B2518740 Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate CAS No. 1428358-79-5

Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate

Cat. No.: B2518740
CAS No.: 1428358-79-5
M. Wt: 333.34
InChI Key: BEKPALJMZCYPCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, followed by its functionalization to introduce the but-2-yn-1-yl group. The final step involves the coupling of this intermediate with ethyl 4-aminobutanoate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-2-21-17(20)8-7-16(19)18-9-3-4-10-22-13-5-6-14-15(11-13)24-12-23-14/h5-6,11H,2,7-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKPALJMZCYPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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